N-(4-bromo-2-methylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Description
N-(4-bromo-2-methylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a 6-(trifluoromethyl)pyrimidin-4-yl moiety and a 4-bromo-2-methylphenyl substituent. This compound shares structural motifs with kinase inhibitors and other therapeutic agents targeting intracellular signaling pathways.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF3N4O/c1-11-8-13(19)2-3-14(11)25-17(27)12-4-6-26(7-5-12)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGZNOWFPSMGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a piperidine ring, a pyrimidine moiety, and various substituents that enhance its biological profile. Its IUPAC name reflects the presence of bromine and trifluoromethyl groups, which are known to influence pharmacokinetic properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H14BrF3N3O |
| Molecular Weight | 368.17 g/mol |
| CAS Number | 2415516-31-1 |
The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. This compound may act as an inhibitor or modulator of key signaling pathways involved in various diseases.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the piperidine and pyrimidine moieties have shown efficacy against various cancer cell lines:
- In vitro studies demonstrated that related compounds inhibited the proliferation of cancer cells, including breast cancer (MDA-MB-231) and colon cancer (Caco-2) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| Caco-2 (Colon) | 15.0 |
Anti-inflammatory Activity
Compounds similar to this compound have also been evaluated for anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Anticancer Properties : A study published in PubMed Central evaluated the anticancer activity of a series of piperidine derivatives, which included the target compound. The results indicated significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Pharmacological Characterization : Another study focused on related compounds revealed their ability to act as selective antagonists for certain receptors, which could be beneficial in treating conditions like depression and anxiety .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| N-(4-Bromo-2-methylphenyl)-2-methylpyrimidine-4-carboxamide | Lacks trifluoromethyl group | Moderate anticancer activity |
| N-(4-Chloro-2-methylphenyl)-2-methylpyrimidine-4-carboxamide | Chlorine instead of bromine | Lower potency in inflammation |
| N-(4-Bromo-2-methylphenyl)-6-(methyl)pyrimidine-4-carboxamide | Methyl group instead of trifluoromethyl | Reduced metabolic stability |
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl Pyrimidine Core : Present in all analogs, this group confers resistance to oxidative metabolism and strengthens hydrophobic interactions with target proteins .
- Aryl Substitutents: Bromine in the target compound (vs. fluorine or phenoxy groups in others) increases molecular weight and may enhance halogen bonding in target engagement .
- Amide Linker Modifications: Substitutions like pyridin-2-ylethyl or cyclohexyl alter solubility and bioavailability.
Pharmacological and Biochemical Comparisons
- Antimicrobial Activity : Analogs with fluorinated aryl groups (e.g., ) exhibit moderate antibacterial and antifungal activity, likely due to interference with microbial membrane proteins or DNA synthesis .
- Kinase Inhibition: Compounds with bulky aromatic groups (e.g., phenoxyphenyl in ) show stronger binding to ATP pockets of kinases, as suggested by molecular docking studies .
- Metabolic Stability : The trifluoromethyl group universally reduces CYP450-mediated metabolism, but bromine in the target compound may slow hepatic clearance compared to fluorine-substituted analogs .
Q & A
What are the critical parameters for optimizing the multi-step synthesis of this compound, and how are reaction intermediates monitored?
Answer:
The synthesis typically involves coupling a 6-(trifluoromethyl)pyrimidin-4-yl piperidine precursor with a 4-bromo-2-methylphenyl carboxamide derivative. Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and minimize side products.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling steps.
Intermediates are monitored via HPLC for purity (>95%) and ¹H/¹³C NMR to confirm structural integrity at each step .
Which advanced spectroscopic and crystallographic techniques are essential for characterizing its structural conformation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, particularly distinguishing the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and piperidine ring conformation .
- X-ray Crystallography : Resolves dihedral angles between the pyrimidine and phenyl rings, critical for understanding steric effects. For example, pyrimidine-phenyl dihedral angles <15° suggest planar stacking, influencing binding interactions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) with <2 ppm error .
How do structural modifications (e.g., bromo vs. chloro substituents) impact biological activity in SAR studies?
Answer:
- Bromo vs. Chloro : The 4-bromo-2-methylphenyl group enhances lipophilicity (logP ↑), potentially improving membrane permeability compared to chloro analogs. However, bulky bromo substituents may reduce binding pocket compatibility in enzyme assays .
- Trifluoromethyl Pyrimidine : The CF₃ group increases metabolic stability by resisting oxidative degradation, as observed in similar compounds .
- Piperidine Carboxamide : Modifications here (e.g., N-alkylation) can alter solubility and off-target effects. For example, methyl groups reduce basicity, minimizing hERG channel inhibition risks .
How can researchers address contradictory data regarding its bioavailability and metabolic stability?
Answer:
- Linker Optimization : Replace the piperidine-4-carboxamide linker with a morpholine or PEG-based spacer to enhance solubility and reduce hepatic clearance .
- Pro-drug Strategies : Introduce ester moieties at the carboxamide group to improve oral absorption, followed by enzymatic hydrolysis in vivo .
- In Vitro Assays : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism. Contradictory data often arise from species-specific metabolic pathways .
What experimental approaches resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
Answer:
- Structural Reanalysis : Compare crystal structures to confirm batch consistency; minor conformational changes (e.g., dihedral angle shifts >10°) can alter target binding .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and culture media. For example, serum-free media may enhance potency by reducing protein binding .
- Dose-Response Curves : EC₅₀ values should be validated across multiple replicates to exclude false positives from aggregation artifacts .
What computational strategies predict binding modes with target proteins (e.g., kinases)?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP pockets. Prioritize residues forming hydrogen bonds (e.g., hinge-region NH groups) .
- MD Simulations : Run 100-ns simulations to assess stability of the trifluoromethyl-pyrimidine interaction with hydrophobic pockets .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., bromo → methyl) to guide synthetic prioritization .
How do reaction mechanisms differ for nucleophilic substitutions at the pyrimidine vs. piperidine rings?
Answer:
- Pyrimidine Ring : Electrophilic substitutions (e.g., bromination) occur preferentially at the 4-position due to electron-withdrawing CF₃ activation. Requires Lewis acids like FeCl₃ .
- Piperidine Ring : Nucleophilic acyl substitutions (e.g., carboxamide formation) proceed via activation with EDC/HOBt, with reaction progress monitored by TLC (Rf ~0.3 in EtOAc/hexane) .
What crystallographic insights inform its conformational stability in solid-state formulations?
Answer:
- Intermolecular Forces : Weak C–H⋯π and hydrogen bonds stabilize crystal packing. For example, methoxy groups form C–H⋯O interactions (2.8–3.2 Å) with adjacent aromatic rings .
- Polymorphism Screening : Use solvent-drop grinding to identify stable polymorphs. Differential scanning calorimetry (DSC) detects melting point variations (>5°C) between forms .
Which enzymatic assays are most sensitive for evaluating its kinase inhibition profile?
Answer:
- TR-FRET Assays : Measure IC₅₀ against recombinant kinases (e.g., EGFR, BRAF) using time-resolved fluorescence to minimize background noise .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by quantifying protein stabilization post-treatment .
How does the trifluoromethyl group influence electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effect : The CF₃ group decreases electron density at the pyrimidine 4-position, directing electrophilic attacks to the 2-position .
- Steric Effects : The CF₃ group’s bulk (~2.7 Å van der Waals radius) may hinder rotation around the pyrimidine-piperidine bond, locking bioactive conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
